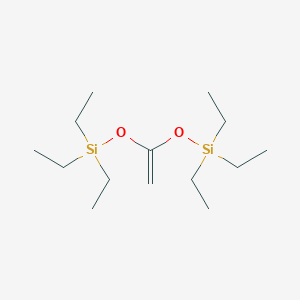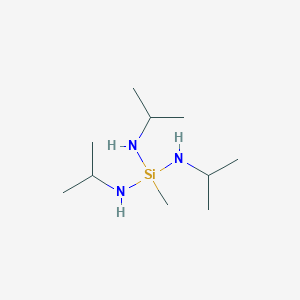
1-Methyl-N,N',N''-tri(propan-2-yl)silanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine is a unique organosilicon compound characterized by its three isopropyl groups attached to a central silicon atom, along with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine typically involves the reaction of silicon tetrachloride with isopropylamine in the presence of a base. The reaction proceeds through the formation of intermediate silanes, which are subsequently methylated to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions include silanols, silanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with organic and inorganic molecules, facilitating the formation of complex structures. The isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved include nucleophilic attack on the silicon center and subsequent rearrangements.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilanol: Similar in structure but with three methyl groups instead of isopropyl groups.
Triethylsilanol: Contains ethyl groups instead of isopropyl groups.
Triphenylsilanol: Features phenyl groups, offering different reactivity and applications.
Uniqueness: 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine is unique due to its specific combination of isopropyl and methyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring precise control over reactivity and selectivity.
Eigenschaften
CAS-Nummer |
14970-94-6 |
|---|---|
Molekularformel |
C10H27N3Si |
Molekulargewicht |
217.43 g/mol |
IUPAC-Name |
N-[methyl-bis(propan-2-ylamino)silyl]propan-2-amine |
InChI |
InChI=1S/C10H27N3Si/c1-8(2)11-14(7,12-9(3)4)13-10(5)6/h8-13H,1-7H3 |
InChI-Schlüssel |
RSIDZLHLXVNXQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N[Si](C)(NC(C)C)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


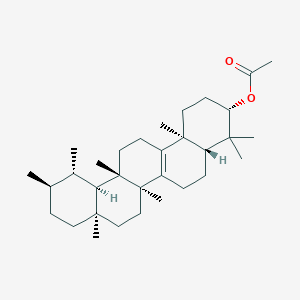
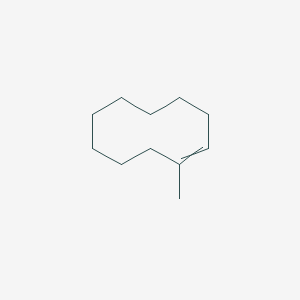




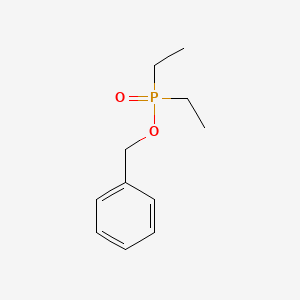
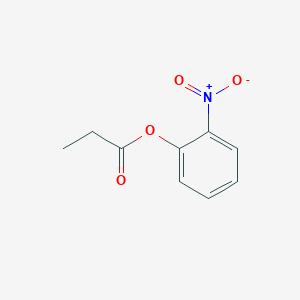
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

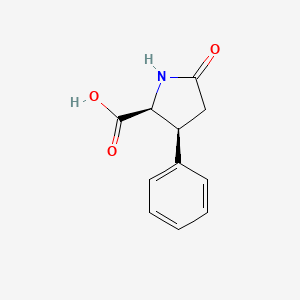

![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)
